(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone

Description

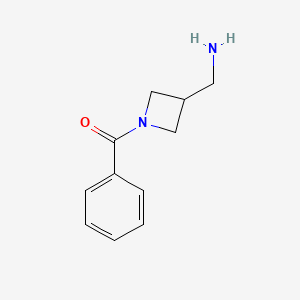

(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone is a benzophenone derivative featuring a phenyl group linked to a methanone moiety, which is further attached to a 3-(aminomethyl)-substituted azetidine ring.

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

[3-(aminomethyl)azetidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C11H14N2O/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2 |

InChI Key |

BDDLANBBTUURMG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone typically involves the reaction of azetidine derivatives with appropriate reagents. One common method is the aza-Michael addition, where azetidine reacts with an electrophilic compound to form the desired product . Another method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Overview

(3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone is an organic compound within the azetidine class, recognized for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. This compound serves as a crucial building block for synthesizing complex organic molecules and has shown potential in various biological activities, including antimicrobial and anticancer properties.

Key Reactions

- Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate.

- Reduction : Reduction reactions can convert the compound into its reduced forms utilizing lithium aluminum hydride.

- Substitution : Nucleophilic or electrophilic substitution reactions can occur with appropriate reagents under suitable conditions.

Chemistry

This compound is utilized as a building block in organic synthesis. Its structural versatility allows chemists to create more complex molecules that can serve various purposes in research and industry.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, with ongoing research focusing on its efficacy against various cancer cell lines.

Medical Applications

The compound is being investigated for its potential therapeutic applications:

- Therapeutic Agent : Research is ongoing to explore its use in treating diseases, particularly those involving enzyme inhibition linked to metabolic disorders.

- Targeted Drug Design : Its ability to interact with specific molecular targets makes it a candidate for developing targeted therapies.

Industrial Applications

In the industrial sector, this compound is explored for:

- Material Science : Development of new materials with unique properties due to the compound's structural characteristics.

- Pharmaceutical Development : Its derivatives are being studied for formulation into pharmaceutical products aimed at treating various health conditions.

Case Studies

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of bacterial strains with IC50 values indicating significant potency. |

| Study 2 | Anticancer Efficacy | Showed promising results against human cancer cell lines, with several derivatives exhibiting low micromolar IC50 values. |

| Study 3 | Synthesis Optimization | Developed a streamlined synthetic route that enhances yield and reduces reaction time compared to traditional methods. |

Mechanism of Action

The mechanism of action of (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Core Scaffold Modifications

- Azetidine vs. Piperidine Rings: Compounds in (e.g., compounds 12–15) utilize a six-membered piperidine ring connected via a pentyloxy chain to the benzophenone core.

- Substituent Complexity: The compound in , (3-(bis(4-phenylquinolin-2-yl)amino)azetidin-1-yl)(phenyl)methanone, features bulky quinoline substituents on the azetidine nitrogen. The target compound’s simpler aminomethyl group may reduce steric hindrance, improving solubility and bioavailability .

(b) Functional Group Variations

- Amino Groups: highlights the necessity of a free amino group for adenosine A1 receptor binding in 2-amino-3-benzoylthiophenes.

- Fluorinated and Hydroxyl Substituents : Compounds in and incorporate fluorine and hydroxyl groups, which enhance metabolic stability and polarity. The absence of such groups in the target compound suggests differences in pharmacokinetic profiles .

Physicochemical and Pharmacological Properties

The following table summarizes key properties of comparable compounds:

Key Observations:

- Synthetic Yield : Piperidine-based compounds () show moderate-to-high yields (39–64%), whereas azetidine derivatives (e.g., ) require multi-step syntheses with unstated yields, suggesting greater complexity .

- Purity: LC-MS data for compounds indicate ≥99.45% purity, underscoring reliable synthetic protocols for benzophenone derivatives .

- Biological Activity : Piperidine-linked compounds () demonstrate histamine H3 receptor affinity and cholinesterase inhibition, while azetidine derivatives (e.g., ) may target epigenetic regulators like EZH2/HDACs .

Structure-Activity Relationship (SAR) Insights

- Amino Group Positioning: Unlike 2-amino-3-benzoylthiophenes (), where the amino group is critical for allosteric enhancement, the target compound’s aminomethyl group may serve as a hydrogen bond donor or influence basicity, altering interaction modes with targets like kinases or GPCRs .

- Electron-Withdrawing Groups : Fluorinated analogs (–6) exhibit improved receptor binding due to electronegative effects, whereas the target compound’s lack of such groups may prioritize amine-mediated interactions .

Biological Activity

The compound (3-(Aminomethyl)azetidin-1-yl)(phenyl)methanone , also known as an azetidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in drug development.

Chemical Structure and Properties

The chemical structure of this compound consists of an azetidine ring substituted with an aminomethyl group and a phenyl group attached to a carbonyl moiety. This unique configuration is hypothesized to contribute to its biological properties.

Antitumor Activity

Research indicates that azetidine derivatives can exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that azetidinone derivatives inhibited proliferation and induced apoptosis in human breast cancer cells (MCF-7) at nanomolar concentrations .

| Compound Type | Target Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Azetidinone | MCF-7 | 50 |

| Azetidine | MDA-MB-231 | 75 |

Antimicrobial Properties

Azetidine derivatives, including this compound, have been investigated for their antimicrobial properties. They are noted for their ability to inhibit bacterial growth, which is crucial in developing new antibiotics.

The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific enzymes and receptors. The azetidine ring can enhance binding affinity to these targets, potentially modulating their activity by either inhibition or activation .

In Vivo Efficacy Studies

In a notable study involving murine models, compounds similar to this compound were administered to evaluate their antitumor effects. Mice treated with these compounds showed significant tumor regression compared to control groups treated with standard chemotherapy agents .

Cytotoxicity Assays

Cytotoxicity assays using the MTS method revealed that this compound had a CC50 value indicating a favorable therapeutic index against several cancer cell lines. The compound displayed selective toxicity towards malignant cells while sparing normal cells, highlighting its potential for targeted therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.